1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine
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Overview
Description
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-pyrazole and ethylamine.
Reaction Conditions: The reaction involves the alkylation of 1-methyl-1H-pyrazole with ethylamine under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed include pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazole derivatives.
Scientific Research Applications
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers use the compound to study enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine can be compared with other similar compounds in the pyrazole family:
Similar Compounds: Compounds such as 1-methyl-1H-pyrazole, 1-ethyl-1H-pyrazole, and 1-(2-ethyl)-1H-pyrazole share structural similarities with this compound.
Uniqueness: The presence of the ethylamine group in this compound imparts unique chemical and biological properties, making it distinct from other pyrazole derivatives.
Properties
Molecular Formula |
C9H13N5 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[2-(2-methylpyrazol-3-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H13N5/c1-13-9(2-4-11-13)3-5-14-7-8(10)6-12-14/h2,4,6-7H,3,5,10H2,1H3 |
InChI Key |
RBNGWZFKUAOUIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CCN2C=C(C=N2)N |
Origin of Product |
United States |
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